molecular formula C17H24FN3O3 B12050885 Serine Hydrolase Inhibitor-8

Serine Hydrolase Inhibitor-8

Cat. No.: B12050885
M. Wt: 337.4 g/mol
InChI Key: SFQKLBVNPGCHHK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Preparation Methods

The synthesis of Serine Hydrolase Inhibitor-8 involves several steps, including the selection of appropriate starting materials and reaction conditions. Common synthetic routes include:

Industrial production methods typically involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity.

Chemical Reactions Analysis

Serine Hydrolase Inhibitor-8 undergoes various chemical reactions, including:

    Oxidation and Reduction: These reactions modify the oxidation state of the compound, often using reagents like hydrogen peroxide or sodium borohydride.

    Substitution: Involves replacing one functional group with another, commonly using halogenating agents or nucleophiles.

    Addition and Elimination: These reactions add or remove atoms or groups from the compound, often using acids, bases, or catalysts.

Common reagents and conditions used in these reactions include:

    Oxidizing agents: Hydrogen peroxide, potassium permanganate.

    Reducing agents: Sodium borohydride, lithium aluminum hydride.

    Halogenating agents: Chlorine, bromine.

    Catalysts: Palladium on carbon, platinum.

Major products formed from these reactions depend on the specific conditions and reagents used but generally include modified versions of the original inhibitor with altered functional groups.

Mechanism of Action

The mechanism of action of Serine Hydrolase Inhibitor-8 involves covalently binding to the active site of serine hydrolases, thereby inhibiting their activity. The compound contains electrophilic groups that react with the serine nucleophile in the enzyme’s active site, forming a covalent bond and preventing the enzyme from catalyzing its substrate . This inhibition can lead to various physiological effects, depending on the specific serine hydrolase targeted.

Comparison with Similar Compounds

Serine Hydrolase Inhibitor-8 can be compared with other similar compounds, such as:

The uniqueness of this compound lies in its specific chemical structure and the particular serine hydrolases it targets, making it a valuable tool for both research and therapeutic applications.

Biological Activity

Serine Hydrolase Inhibitor-8 (SHI-8) is a member of a broader class of serine hydrolase inhibitors that have garnered attention due to their potential therapeutic applications in various diseases. This article explores the biological activity of SHI-8, its mechanisms of action, and relevant research findings, including data tables and case studies.

Overview of Serine Hydrolases

Serine hydrolases (SHs) are a large family of enzymes that play crucial roles in numerous biological processes, including lipid metabolism, cell signaling, and the regulation of post-translational modifications. They are characterized by a serine residue in their active site, which acts as a nucleophile in hydrolyzing ester, amide, and thioester bonds. Given their diverse functions, SHs are implicated in various pathologies, making them attractive targets for drug development .

SHI-8 functions primarily through irreversible inhibition of serine hydrolases by covalently modifying the catalytic serine residue. This mechanism is significant because it allows for prolonged inhibition of target enzymes, which can be beneficial in therapeutic contexts where sustained action is desirable. The inhibitor's structure includes a reactive electrophile that specifically interacts with the serine nucleophile .

Research Findings

Recent studies have highlighted the efficacy and selectivity of SHI-8 against various serine hydrolases. Below are key findings from research involving SHI-8:

Selectivity and Potency

  • Inhibition Profile : SHI-8 demonstrated selective inhibition against specific serine hydrolases such as ABHD3 and ABHD4. The IC50 values for these targets were reported at 0.1 μM and 0.03 μM respectively, indicating strong potency .
  • Off-target Effects : While primarily targeting ABHD3 and ABHD4, SHI-8 also showed activity against additional enzymes like hormone-sensitive lipase (HSL) and phospholipase A2 Group VII (PLA2G7), suggesting a broader inhibition spectrum which may be advantageous or detrimental depending on the therapeutic context .

Case Studies

  • Cellular Studies : In human PC3 cells, treatment with SHI-8 led to significant inhibition of target hydrolases with minimal off-target effects observed at therapeutic concentrations. This was confirmed using activity-based protein profiling (ABPP), which allowed for real-time monitoring of enzyme activity changes post-treatment .
  • Disease Models : In models of neurodegenerative diseases, SHI-8 was shown to reduce markers associated with cell death by blocking mitochondrial calcium uptake, thereby preventing necrotic cell death linked to mitochondrial dysfunction .

Data Tables

The following table summarizes the inhibitory effects of SHI-8 on various serine hydrolases:

Enzyme IC50 (μM) Selectivity Notes
ABHD30.1HighSignificant inhibition observed
ABHD40.03HighMost potent target
HSL0.5ModerateOff-target effect noted
PLA2G70.7ModeratePotential implications in inflammation

Properties

Molecular Formula

C17H24FN3O3

Molecular Weight

337.4 g/mol

IUPAC Name

tert-butyl 4-[(2-fluorophenyl)carbamoyl]-1,4-diazepane-1-carboxylate

InChI

InChI=1S/C17H24FN3O3/c1-17(2,3)24-16(23)21-10-6-9-20(11-12-21)15(22)19-14-8-5-4-7-13(14)18/h4-5,7-8H,6,9-12H2,1-3H3,(H,19,22)

InChI Key

SFQKLBVNPGCHHK-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)OC(=O)N1CCCN(CC1)C(=O)NC2=CC=CC=C2F

Origin of Product

United States

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